3-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-AMINE is a complex organic compound that features a benzodiazole core linked to a phenoxybutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-AMINE typically involves multiple steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Phenoxybutyl Chain: This step often involves a nucleophilic substitution reaction where a phenoxybutyl halide reacts with the benzodiazole core in the presence of a base.
Final Amine Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and phenoxy groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the nitro groups (if present) to amines can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzodiazole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodiazole core.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-AMINE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
4-(2-METHYLPHENOXY)BUTYL CHLORIDE: Shares the phenoxybutyl chain but lacks the benzodiazole core.
2,4-Dichlorophenoxyacetic Acid (2,4-D): A phenoxy herbicide with a simpler structure.
Uniqueness
3-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-AMINE is unique due to its combination of a benzodiazole core and a phenoxybutyl chain, which imparts distinct chemical and biological properties not found in simpler analogs.
This detailed article provides a comprehensive overview of 3-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-AMINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H27N3O |
---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
3-[1-[4-(2-methylphenoxy)butyl]benzimidazol-2-yl]propan-1-amine |
InChI |
InChI=1S/C21H27N3O/c1-17-9-2-5-12-20(17)25-16-7-6-15-24-19-11-4-3-10-18(19)23-21(24)13-8-14-22/h2-5,9-12H,6-8,13-16,22H2,1H3 |
InChI Key |
LGJPTYSEQDRWDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.